N,N-Diethyl-2-formyl-6-methoxybenzamide

Descripción general

Descripción

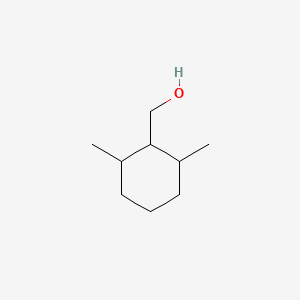

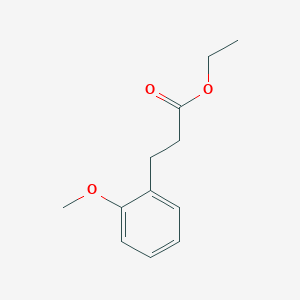

“N,N-Diethyl-2-formyl-6-methoxybenzamide” is a chemical compound with the CAS Number: 70946-17-7 . It has a molecular weight of 235.28 and its IUPAC name is this compound . The compound is stored at temperatures between 0-8°C .

Molecular Structure Analysis

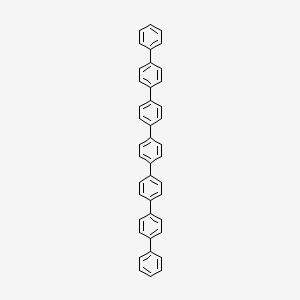

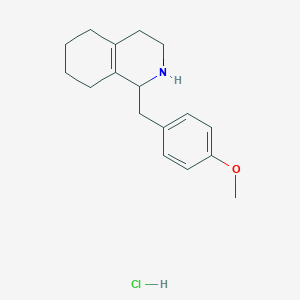

The InChI code for “this compound” is 1S/C13H17NO3/c1-4-14(5-2)13(16)12-10(9-15)7-6-8-11(12)17-3/h6-9H,4-5H2,1-3H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 235.28 . It is stored at temperatures between 0-8°C .Aplicaciones Científicas De Investigación

Physicochemical Properties and Activity

- N,N-Diethyl-2-formyl-6-methoxybenzamide derivatives exhibit antiemetic and parasympathomimetic activities. Their density and refractive index measurements in various solutions indicate strong polarizability effects with increased drug concentration, suggesting their potential in diverse biomedical applications (Sawale et al., 2016).

Applications in Imaging and Detection

- Radioiodinated N-(2-diethylaminoethyl)benzamide derivatives are used in planar scintigraphy and SPECT for melanoma metastases imaging. Specific derivatives demonstrate high melanoma uptake and tissue selectivity, indicating their utility in cancer diagnostics (Eisenhut et al., 2000).

- [131I]N-(2-diethylaminoethyl)-3-iodo-4-methoxybenzamide ([131I]IMBA) shows high specific tumor uptake in melanoma cells with low non-target tissue background. This radiotracer's characteristics make it suitable for visualizing primary tumors and metastases (Edreira & Pozzi, 2006).

Chemical Modification and Synthesis

- Selective mono-fluorination of diols was achieved using N,N-diethyl-4-methoxybenzamide diethyl acetal, demonstrating its role in chemical synthesis and modification (Suwada, Fukuhara, & Hara, 2007).

- Rhodium(iii)-catalyzed chemodivergent annulations involving N-methoxybenzamides and sulfoxonium ylides indicate its application in advanced organic synthesis (Xu, Zheng, Yang, & Li, 2018).

Antimicrobial and Antifungal Applications

- Synthesis and antimicrobial screening of derivatives incorporating thiazole ring suggest their potential in treating bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Applications in Pest Control

- Aromatic amides derived from N,N-diethyl-2-phenylacetamide showed significant repellent activity against Aedes aegypti mosquitoes, suggesting their utility in pest control (Garud, Ganesan, Prakash, Vijayaraghavan, & Shinde, 2011).

Safety and Hazards

Propiedades

IUPAC Name |

N,N-diethyl-2-formyl-6-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-4-14(5-2)13(16)12-10(9-15)7-6-8-11(12)17-3/h6-9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJAYDOIDXXAQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C=CC=C1OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90499161 | |

| Record name | N,N-Diethyl-2-formyl-6-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70946-17-7 | |

| Record name | N,N-Diethyl-2-formyl-6-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Disodium 4-[4-[[5-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-YL]-2,5-dichlorobenzenesulphonate](/img/structure/B3056300.png)